molecular formula C24H26BrClN4O2S B11215376 6-bromo-3-(6-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

6-bromo-3-(6-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11215376
M. Wt: 549.9 g/mol
InChI Key: LOQBFZHDYJOHAF-UHFFFAOYSA-N
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Description

6-bromo-3-(6-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is known for its biological activity, and is further functionalized with bromine, chlorine, and piperazine moieties, enhancing its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(6-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with isothiocyanates under basic conditions to form the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one scaffold.

    Bromination: The quinazolinone core is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.

    Alkylation: The brominated quinazolinone is alkylated with 6-bromohexanone under basic conditions to introduce the hexyl chain.

    Piperazine Substitution: Finally, the 6-bromohexyl derivative is reacted with 1-(3-chlorophenyl)piperazine in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where these halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s quinazolinone core is known for its potential as an enzyme inhibitor, which can be explored for developing new pharmaceuticals. The piperazine moiety also suggests potential activity in the central nervous system, possibly as a psychoactive agent.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. The presence of multiple functional groups allows for interactions with various biological targets.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of 6-bromo-3-(6-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one would depend on its specific application. In a biological context, it may act by binding to specific enzymes or receptors, inhibiting their activity. The quinazolinone core is known to interact with kinases, while the piperazine ring could interact with neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the piperazine and hexyl groups, making it less versatile.

    3-(4-(3-chlorophenyl)piperazin-1-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Similar but lacks the bromine and hexyl groups.

Uniqueness

The uniqueness of 6-bromo-3-(6-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one lies in its combination of functional groups, which provides a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H26BrClN4O2S

Molecular Weight

549.9 g/mol

IUPAC Name

6-bromo-3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C24H26BrClN4O2S/c25-17-8-9-21-20(15-17)23(32)30(24(33)27-21)10-3-1-2-7-22(31)29-13-11-28(12-14-29)19-6-4-5-18(26)16-19/h4-6,8-9,15-16H,1-3,7,10-14H2,(H,27,33)

InChI Key

LOQBFZHDYJOHAF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

Origin of Product

United States

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